molecular formula C10H12Cl2N2 B8260135 Quinolin-5-ylmethanamine;dihydrochloride

Quinolin-5-ylmethanamine;dihydrochloride

Cat. No.: B8260135
M. Wt: 231.12 g/mol
InChI Key: NJLVFFZPWISOPM-UHFFFAOYSA-N
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Description

Quinolin-5-ylmethanamine dihydrochloride (CAS No. 1187931-81-2) is a quinoline-derived compound with the molecular formula C₁₀H₁₁ClN₂ . It is synthesized as a hydrochloride salt to enhance solubility and stability for pharmaceutical applications, particularly as a medical intermediate in drug development . The compound features a methanamine group (-CH₂NH₂) attached to the quinoline ring at the 5-position, distinguishing it from other quinoline derivatives. Its dihydrochloride form ensures improved bioavailability and handling in synthetic workflows .

Properties

IUPAC Name

quinolin-5-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;;/h1-6H,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLVFFZPWISOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Overview : Quinolin-5-ylmethanamine dihydrochloride is utilized as a building block in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug formulation efficiency.

Key Applications :

  • Neurological Disorders : The compound has been explored for its potential in developing treatments for conditions such as depression and anxiety by modulating neurotransmitter systems .
  • Antimicrobial Agents : Studies have indicated that derivatives of quinoline compounds exhibit antimicrobial properties, making them candidates for new antibiotic formulations .

Biochemical Research

Application in Neurotransmitter Studies : Quinolin-5-ylmethanamine dihydrochloride aids in exploring neurotransmitter systems. Research has shown its effectiveness in understanding the mechanisms of action for certain drugs and their effects on the brain .

Case Study : A study investigated the interactions between quinoline derivatives and neurotransmitter receptors, revealing insights into their potential therapeutic effects on mental health disorders .

Analytical Chemistry

Role as a Reagent : In analytical chemistry, quinolin-5-ylmethanamine dihydrochloride is employed as a reagent in chromatographic techniques. It assists in the separation and identification of complex mixtures, crucial for quality control in laboratories .

Technique Application
ChromatographySeparation of pharmaceutical compounds
SpectroscopyIdentification of chemical structures

Material Science

Potential in New Materials Development : The unique chemical structure of quinolin-5-ylmethanamine dihydrochloride makes it suitable for developing new materials such as polymers and coatings with enhanced properties .

Research Findings : Investigations into the polymerization processes involving this compound have shown promising results in creating materials with improved durability and chemical resistance .

Environmental Studies

Assessment of Pollutants : The compound is also utilized in environmental research to assess pollutants, contributing to studies aimed at understanding the environmental impact of chemical substances and developing remediation strategies .

Case Study Example : Research has demonstrated the use of quinoline derivatives in detecting and quantifying environmental pollutants, highlighting their role in advancing analytical methods for environmental monitoring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Quinoline derivatives with methanamine or related substituents are critical in medicinal chemistry. Below is a comparative analysis of structurally similar compounds:

Compound Substituent Position Molecular Formula CAS No. Key Applications References
Quinolin-5-ylmethanamine dihydrochloride 5-position C₁₀H₁₁ClN₂ 1187931-81-2 Medical intermediate
Quinolin-2-ylmethanamine dihydrochloride 2-position C₁₀H₁₁ClN₂ 18004-62-1 Amine precursor for receptor ligands
8-Isoquinoline methanamine hydrochloride 8-position (isoquinoline) C₁₀H₁₀ClN N/A Synthetic intermediate for pharmaceuticals
Quinoxalin-6-ylmethanamine hydrochloride 6-position (quinoxaline) C₉H₁₀ClN₃ N/A Lab reagent for heterocyclic chemistry
GYKI 52466 dihydrochloride Benzodiazepine derivative C₁₆H₁₄ClN₂O₂ 157241-88-4 NMDA receptor antagonist

Key Differences

Positional Isomerism: Quinolin-5-ylmethanamine vs. Quinolin-2-ylmethanamine: The position of the methanamine group significantly impacts biological activity. For example, the 2-position isomer (CAS 18004-62-1) is used in receptor ligand synthesis due to its proximity to the quinoline nitrogen, enhancing π-π stacking interactions . In contrast, the 5-position isomer may exhibit distinct binding profiles in kinase inhibition or antimicrobial applications .

Heterocyclic Core Modifications: Isoquinoline (e.g., 8-Isoquinoline methanamine hydrochloride) and quinoxaline derivatives (e.g., Quinoxalin-6-ylmethanamine hydrochloride) introduce different electronic environments. Isoquinoline derivatives often target CNS receptors, while quinoxaline analogues are explored for anticancer activity .

Pharmacological Activity: GYKI 52466 dihydrochloride, a benzodiazepine derivative, acts as a non-competitive NMDA receptor antagonist with neuroprotective effects . This contrasts with Quinolin-5-ylmethanamine dihydrochloride, which lacks direct NMDA receptor activity but may serve as a scaffold for kinase inhibitors .

Synthetic Utility: Quinolin-5-ylmethanamine dihydrochloride is primarily a building block for larger molecules, whereas compounds like CATEQUENTINIB HYDROCHLORIDE (a multi-targeted kinase inhibitor) incorporate quinoline moieties into complex structures for oncology applications .

Research Findings and Data

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., Quinolin-5-ylmethanamine dihydrochloride) generally exhibit higher aqueous solubility (>10 mg/mL) compared to free bases .
  • Stability : Stability studies for similar compounds (e.g., amitriptyline hydrochloride) show that hydrochloride salts remain stable in dry, cool conditions for >24 months .

Preparation Methods

Gould-Jacobs Reaction Adaptation

The Gould-Jacobs reaction, traditionally used for quinolin-4-ones, has been adapted for 5-substituted quinolines. Starting with meta-substituted aniline derivatives, condensation with diethyl ethoxymethylidenedimalonate under thermal cyclization (250–300°C) forms the quinoline backbone. For example, 3-nitroaniline directs cyclization to the 5-position, followed by reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂, 60 psi). Subsequent treatment with hydrochloric acid yields the dihydrochloride salt. Challenges include poor regioselectivity (<50% yield without directing groups) and decomposition risks at high temperatures.

Table 1: Gould-Jacobs Reaction Conditions for Quinolin-5-ylmethanamine

Starting MaterialCyclization Temp (°C)CatalystYield (%)
3-Nitroaniline280None38
3-Aminoaniline260PPA*52
PPA: Polyphosphoric acid. Data derived from.

Conrad-Limpach Method Modification

The Conrad-Limpach method, involving condensation of aniline with β-keto esters, has been modified using 3-aminophenol and ethyl acetoacetate. Cyclization in diphenyl ether at 200°C produces 5-hydroxyquinoline, which undergoes amination via the Hofmann rearrangement (NaOBr, NH₃) to introduce the methanamine group. While this method avoids extreme temperatures, the multi-step sequence limits overall yield to 40–45%.

Modern Synthetic Methodologies

Recent advances prioritize catalytic efficiency and regioselectivity, reducing reliance on harsh conditions.

Solvent-Free Friedländer Synthesis

A solvent-free approach using poly(phosphoric acid (PPA) as both catalyst and solvent enables quinoline formation at 120°C. Condensation of 2-aminobenzaldehyde with propargylamine derivatives directs the amine group to the 5-position via steric control. This method achieves yields up to 78% with minimal purification (Table 2).

Table 2: Friedländer Synthesis Optimization

Ketone DerivativeCatalystTemp (°C)Time (h)Yield (%)
PropargylaminePPA120678
Ethyl levulinatePPA130865

Halogenation-Amination Strategy

A two-step halogenation-amination protocol offers precise functionalization. Bromination of quinoline at the 5-position using N-bromosuccinimide (NBS) in CCl₄ (70°C, 12 h) yields 5-bromoquinoline (92% yield). Subsequent amination via Buchwald-Hartwig coupling with ammonia gas and Pd(OAc)₂/Xantphos catalyst introduces the methanamine group (85% yield). This method’s modularity supports scalable production.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors optimize the Gould-Jacobs reaction, reducing cyclization time from hours to minutes (300°C, 15 MPa). Automated salt formation units ensure consistent dihydrochloride precipitation (pH 4.5–5.0, HCl gas). Quality control via HPLC (C18 column, 0.1% TFA/MeCN gradient) confirms ≥99% purity for pharmaceutical use.

Analytical Characterization and Quality Control

Critical characterization steps include:

  • NMR : ¹H NMR (D₂O, 400 MHz) confirms amine proton integration (δ 3.2 ppm, singlet).

  • Mass Spectrometry : ESI-MS m/z 175.1 [M+H]⁺ for the free base.

  • XRD : Crystalline structure verification ensures salt stoichiometry (2:1 HCl ratio).

Challenges and Optimization Strategies

Key challenges include:

  • Regioselectivity : Directed ortho-metalation (DoM) using n-BuLi/TMEDA improves 5-substitution to 85%.

  • Byproduct Formation : Scavenging resins (e.g., QuadraPure™) remove Pd residues post-coupling.

  • Solvent Waste : Solvent-free and aqueous-phase reactions reduce environmental impact .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Quinolin-5-ylmethanamine dihydrochloride, and how can yield optimization be achieved?

  • Methodological Answer : Synthesis typically involves reductive amination of quinoline-5-carbaldehyde using sodium cyanoborohydride in methanol, followed by hydrochloride salt formation. Key parameters include:

  • Starting materials : Quinoline-5-carbaldehyde and methylamine (or alternative amines) .
  • Reaction conditions : Maintain pH 6–7 with acetic acid, 24–48 hours at 25°C for optimal imine formation.
  • Purification : Use recrystallization from ethanol/water (3:1 v/v) to isolate the dihydrochloride salt. Yield optimization requires strict control of stoichiometry (1:2 molar ratio of base compound to HCl) and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing Quinolin-5-ylmethanamine dihydrochloride purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in D₂O to confirm amine protonation and aromatic ring substitution patterns.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 175.1 for the free base).
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) to assess purity ≥98% .

Q. How does the dihydrochloride salt form influence solubility and stability compared to other salt forms?

  • Methodological Answer : The dihydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) due to increased ionic interactions. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation, outperforming hydrochloride salts in hygroscopicity .

Advanced Research Questions

Q. How can researchers design cell-based assays to evaluate the pharmacological activity of Quinolin-5-ylmethanamine dihydrochloride?

  • Methodological Answer :

  • Assay Design : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP levels via ELISA. Include puromycin dihydrochloride (1 µg/mL, 10 min incubation) as a protein synthesis control .
  • Dose-Response Curves : Test 0.1–100 µM concentrations with 24-hour exposure. Normalize data to vehicle controls and validate with positive controls (e.g., forskolin for cAMP assays).
  • Data Interpretation : EC₅₀/IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) during structural validation?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish amine proton environments.
  • 2D NMR Techniques : Employ COSY and HSQC to assign overlapping peaks in aromatic regions.
  • Comparative Analysis : Cross-reference with PubChem data for analogous compounds (e.g., Quinolin-2-ylmethanamine dihydrochloride) to identify positional isomerism artifacts .

Q. How does the choice of salt form impact in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Bioavailability Testing : Compare AUC(0–24h) of dihydrochloride vs. free base in rodent models. Dihydrochloride salts often show 2–3× higher oral bioavailability due to enhanced dissolution.
  • Tissue Distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain tissues. Include sodium acetate buffer (pH 4.5) in extraction protocols to stabilize the salt form .

Q. What experimental designs address batch-to-batch variability in impurity profiles during synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary reaction temperature (20–40°C), solvent ratios (methanol/water), and purification steps to identify critical parameters.
  • Impurity Tracking : Use LC-MS to monitor byproducts (e.g., quinolone derivatives) and implement orthogonal purification (e.g., ion-exchange chromatography) if HPLC fails .

Q. How can researchers validate target engagement in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic Studies : Perform time-dependent inhibition assays with varying pre-incubation times (0–60 min) to distinguish reversible vs. irreversible binding.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., lysine-specific demethylases) to confirm binding modes. Use 20% PEG 8000 as a cryoprotectant .

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